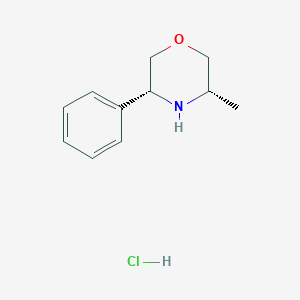

(3S,5R)-3-甲基-5-苯基吗啉;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

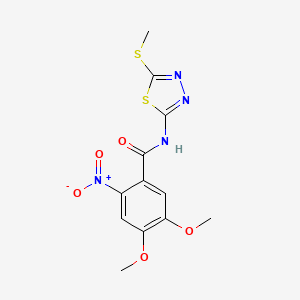

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a phenyl group, and a methyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Morpholines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, or ligands in metal-catalyzed reactions . The specific reactions that “(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride” can undergo would depend on the exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as solubility, melting point, boiling point, and reactivity .科学研究应用

合成和抗抑郁活性

- 合成和抗抑郁特性:该化合物已合成并对其抗抑郁活性进行了测试。研究表明,某些小鼠在强迫游泳试验中表现出较短的不动时间,表明潜在的抗抑郁作用 (肖新,2007).

立体化学和构象研究

- 固态立体化学:对类似化合物(如 3-甲基奈福潘盐酸盐)的研究已经使用 X 射线衍射等技术探索了它们的固态结构。这些研究有助于理解相关吗啉衍生物的立体化学和分子构象 (R. Glaser 等,1993).

- 立体化学和季铵化:已经对甲基和苯基取代的吗啉(包括它们的盐酸盐和甲基化物)进行了研究,以了解取代对立体化学的影响以及这些体系中季铵化的过程 (Alan J. Jones 等,1976).

生物活性分子合成

- 杂环支架合成中的设计底物:吗啉的二甲基衍生物已被合成作为设计底物,用于创建有价值的杂环构建块,展示了它们在合成各种生物活性分子中的用途 (G. Pandey 等,2012).

潜在的药用

- 神经激肽-1 受体拮抗剂:对与吗啉结构相关的化合物的研究表明,在与呕吐和抑郁等疾病的临床疗效相关的临床前试验中具有疗效,表明潜在的药用 (T. Harrison 等,2001).

血清素受体结合

- 多巴胺能和血清素能受体的结合测定:取代的吗啉已被研究其对 D-2 多巴胺能和血清素能受体的结合亲和力,有助于我们了解它们的潜在药理学特征 (R. Perrone 等,1992).

作用机制

Target of Action

The primary target of (3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride, also known as Enmetazobactam, is the extended-spectrum beta (β)-lactamase (ESBL) enzymes . ESBL enzymes are responsible for hydrolyzing important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . This makes ESBL-producing bacteria challenging to treat in serious infections .

Mode of Action

Enmetazobactam acts as a β-lactamase inhibitor . It prevents the breakdown of antibiotics like cefepime by ESBL, thereby preserving the antibiotic’s ability to combat bacterial infections . This interaction with its targets results in the inhibition of bacterial growth and the eventual death of the bacteria .

Biochemical Pathways

It is known that it inhibits the action of β-lactamase enzymes, which are responsible for the resistance of bacteria to β-lactam antibiotics . By inhibiting these enzymes, Enmetazobactam allows the antibiotics to function effectively and kill the bacteria .

Pharmacokinetics

It is typically administered in combination with cefepime . The recommended dosage in the USA for patients aged 18 years and over with an estimated glomerular filtration rate (eGFR) of 60–129 mL/min is 2.5 g (2.0 g cefepime and 0.5 g enmetazobactam) every 8 h by IV infusion over 2 h for 7 days and up to 14 days in patients with concurrent bacteraemia .

Result of Action

The result of Enmetazobactam’s action is the effective treatment of infections caused by ESBL-producing bacteria. By inhibiting the action of β-lactamase enzymes, Enmetazobactam allows the co-administered antibiotic (such as cefepime) to effectively kill the bacteria, leading to the resolution of the infection .

属性

IUPAC Name |

(3S,5R)-3-methyl-5-phenylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNLLZWPJEGNT-ROLPUNSJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H](N1)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5R)-3-Methyl-5-phenylmorpholine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]pyrrolidin-2-one](/img/structure/B2444195.png)

![(2Z)-8-methoxy-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2444196.png)

![N-(3-(isoxazol-4-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2444201.png)

![5-(4-chlorobenzyl)-7,8-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2444202.png)

![N-cyclohexyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2444203.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2444205.png)

![8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2444209.png)

![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)

![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)